molecular formula C10H14N2O2 B3337233 1-(2-Methoxyethyl)-3-phenylurea CAS No. 59758-96-2

1-(2-Methoxyethyl)-3-phenylurea

Cat. No.: B3337233
CAS No.: 59758-96-2
M. Wt: 194.23 g/mol
InChI Key: XREXLZCBBJFBOL-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) Derivatives in Chemical and Biological Sciences

Urea and its derivatives are of fundamental importance in both chemistry and biology. The urea functional group, with its ability to act as both a hydrogen bond donor and acceptor, plays a crucial role in molecular recognition and binding to biological targets such as enzymes and receptors. This property has been exploited in the design of a wide array of compounds with diverse biological activities. orientjchem.org In the realm of chemical sciences, urea derivatives are valuable intermediates in organic synthesis and are integral components in the development of polymers and other materials.

The biosynthesis of urea in the urea cycle is a vital metabolic process in many organisms for the excretion of ammonia. acs.org Beyond its biological origins, the synthetic versatility of urea allows for the creation of a vast library of derivatives with tailored properties.

Academic Significance of N-Substituted Phenylurea Scaffolds

The N-substituted phenylurea scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. americanelements.com The phenyl ring and the urea moiety provide a robust backbone that can be readily functionalized at multiple positions to modulate physicochemical properties and biological activity.

Researchers have extensively explored N-substituted phenylureas for a variety of applications, including:

Anticancer Agents: Many phenylurea derivatives have demonstrated potent antitumor activity by targeting key cellular components like tubulin or inhibiting protein kinases. nih.gov

Herbicides: A significant class of commercial herbicides is based on the phenylurea structure. These compounds typically act by inhibiting photosynthesis in weeds. researchgate.net

Enzyme Inhibitors: The ability of the urea group to form specific hydrogen bonds makes phenylureas effective inhibitors for a range of enzymes implicated in disease.

Antimicrobial Agents: Studies have shown that certain substituted phenylureas possess antibacterial and antifungal properties. nih.gov

The academic interest in this scaffold stems from the systematic investigation of structure-activity relationships (SAR), where modifications to the substituents on the phenyl ring and the second nitrogen atom can lead to significant changes in biological effects.

Contextualization of 1-(2-Methoxyethyl)-3-phenylurea within Current Research Paradigms

While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the ongoing exploration of substituted phenylureas. The key features of this molecule are the unsubstituted phenyl group on one nitrogen (N3) and a 2-methoxyethyl group on the other nitrogen (N1).

The presence of the 2-methoxyethyl group is of particular interest. The ether linkage and the ethyl chain introduce conformational flexibility and alter the lipophilicity of the molecule compared to simple alkyl or aryl substituents. The oxygen atom can also participate in hydrogen bonding, potentially influencing its interaction with biological targets. Research into alkoxy-substituted ureas has shown that such modifications can significantly impact their biological activity, for instance, in the development of herbicides. nih.gov

The study of compounds like this compound is driven by the academic pursuit of understanding how subtle structural changes impact molecular properties and biological function. It represents a data point in the vast chemical space of substituted phenylureas, contributing to the broader knowledge base that fuels the design of future functional molecules.

Physicochemical and Synthetic Profile

A common synthetic route to produce asymmetrically substituted ureas like this compound involves the reaction of an isocyanate with an amine. In this case, phenyl isocyanate would be reacted with 2-methoxyethylamine (B85606). This is a well-established and generally high-yielding reaction in organic chemistry. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C10H14N2O2194.231.323
Phenylurea chemicalbook.comC7H8N2O136.150.521
1-(2-Methoxyethyl)-3-(thiadiazol-5-yl)urea nih.govC6H10N4O2S202.24-0.425

Note: Data for this compound is predicted. Data for other compounds are from cited sources and provided for comparison.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-8-7-11-10(13)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREXLZCBBJFBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390785
Record name Urea, N-(2-methoxyethyl)-N'-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59758-96-2
Record name Urea, N-(2-methoxyethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-METHOXYETHYL)-3-PHENYLUREA
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Synthetic Methodologies for 1 2 Methoxyethyl 3 Phenylurea

Historical Development of Synthetic Routes to Substituted Phenylureas

The foundational methods for creating substituted phenylureas have been established for over a century. Early approaches often involved the reaction of aniline (B41778) or its salts with urea (B33335) or cyanates. orgsyn.orgiglobaljournal.com One classical method involves heating aniline with urea; however, this can often lead to the formation of the symmetrical 1,3-diphenylurea (B7728601) (carbanilide) as a significant byproduct. orgsyn.orgiglobaljournal.com To favor the formation of the monosubstituted phenylurea, the reaction can be conducted by boiling an aniline salt, such as aniline hydrochloride, with urea in an aqueous solution. orgsyn.org This process relies on the equilibrium formation of ammonium (B1175870) cyanate (B1221674) from urea, which then reacts with the aniline salt. orgsyn.org Another historical route is the reaction of aniline salts with potassium cyanate in water. orgsyn.org These early methods, while foundational, often required careful control to manage byproduct formation and purification.

Contemporary Synthetic Strategies for 1-(2-Methoxyethyl)-3-phenylurea

Modern synthetic chemistry offers more direct and efficient pathways to produce unsymmetrical ureas like this compound with high purity and yield.

The most prevalent and straightforward contemporary method for synthesizing this compound is the coupling reaction between an isocyanate and an amine. researchgate.net This reaction is typically rapid and highly efficient. The synthesis involves the nucleophilic addition of the primary amine group of 2-methoxyethylamine (B85606) to the electrophilic carbon atom of the isocyanate group in phenyl isocyanate.

General Reaction Scheme: Phenyl Isocyanate + 2-Methoxyethylamine → this compound

This reaction is often carried out under ambient conditions in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). asianpubs.orgnih.gov The reaction proceeds until the starting material is consumed, which can be monitored by techniques like Thin Layer Chromatography (TLC). nih.gov The resulting product often precipitates from the reaction mixture or can be isolated after solvent removal, frequently in high yield and purity without the need for extensive purification. tandfonline.com

In response to the hazards associated with handling isocyanates and phosgene (B1210022) (a common precursor to isocyanates), alternative synthetic routes have been developed.

Isocyanate Surrogates: One modern, phosgene-free approach utilizes isocyanate surrogates, such as 3-substituted dioxazolones. tandfonline.comresearchgate.net For instance, 3-phenyl-1,3,4-dioxazol-2-one can be heated in the presence of an amine, like 2-methoxyethylamine. This process generates the phenyl isocyanate in situ via thermally induced decarboxylation, which then immediately reacts with the amine to form the desired phenylurea. tandfonline.com This method avoids the need to isolate the volatile and toxic isocyanate intermediate.

Oxidative Carbonylation: Another advanced technique is the palladium-catalyzed oxidative carbonylation of anilines. researchgate.net This method can produce phenylureas directly from anilines, carbon monoxide, and an amine in the presence of a palladium catalyst and an oxidant. While highly effective, this method requires specialized equipment to handle carbon monoxide gas under pressure. researchgate.net

One-Pot Synthesis from Protected Amines: A practical one-pot synthesis has been described where Boc-protected amines can be converted into ureas. This involves the in situ generation of an isocyanate from the protected amine, which then reacts with a second amine present in the mixture. acs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and waste. For the synthesis of substituted phenylureas, key variables include the choice of solvent, temperature, and the use of a base.

A study on the synthesis of unsymmetrical phenylureas using dioxazolone as an isocyanate surrogate explored various conditions. tandfonline.com The reaction was tested in different solvents, with methanol (B129727) proving to be highly effective, leading to excellent yields. tandfonline.com Water can also be used as a solvent, which aligns with green chemistry principles, though yields may be slightly lower compared to alcohol-based solvents. tandfonline.com The addition of a mild base, such as sodium acetate, was also found to be beneficial. tandfonline.com

Below is an interactive table illustrating typical optimization parameters for a generic phenylurea synthesis based on the isocyanate surrogate method.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Toluene-1101275
2Acetonitrile (B52724)-80682
3Methanol-60290
4EthanolNaOAc60292
5WaterNaOAc60351

This table is a representative example based on findings for similar phenylurea syntheses and illustrates common optimization variables. tandfonline.com

Catalysis in the Synthesis of this compound

Catalysis plays a significant role in enhancing the efficiency and sustainability of phenylurea synthesis.

Metal Catalysis: As mentioned, palladium-based catalysts are instrumental in oxidative carbonylation routes. researchgate.net Systems such as [PdCl2(dppf)] have been used to catalyze the carbonylation of aniline to form ureas. researchgate.net

Metal-Free Catalysis: To avoid the cost and potential toxicity of heavy metals, metal-free catalytic systems have been developed. One such approach involves the use of hypervalent iodine reagents to facilitate the oxidative cross-coupling of N-aryl formamides with amines, proceeding through an isocyanate intermediate. researchgate.net

Biocatalysis: The field of biocatalysis, which uses enzymes to conduct chemical transformations, represents a growing trend in green chemistry and could offer highly selective and environmentally benign routes to phenylureas in the future. researchgate.net

Green Chemistry Principles in Phenylurea Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govskpharmteco.com Several of these principles are highly relevant to the synthesis of this compound.

Prevention of Waste: Modern methods that offer high yields and selectivity, such as the direct isocyanate-amine coupling, are preferred as they minimize the formation of byproducts and waste, aligning with the first principle of green chemistry. skpharmteco.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov The direct addition of 2-methoxyethylamine to phenyl isocyanate is a prime example of an atom-economical reaction, as all atoms from both reactants are incorporated into the final product.

Safer Solvents and Auxiliaries: Research into using water or other benign solvents like alcohols instead of chlorinated solvents (e.g., dichloromethane) contributes to safer processes. tandfonline.comjddhs.com Performing reactions without any solvent medium (solvent-free reactions) is an even more sustainable option where feasible. jddhs.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. nih.gov The isocyanate-amine coupling is often performed under mild conditions, making it energy-efficient. nih.gov The use of microwave-assisted synthesis can also reduce reaction times and energy consumption. jddhs.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. nih.gov Catalytic approaches, whether metal-based or enzymatic, reduce the amount of reagents required and can lead to more efficient and cleaner reactions. researchgate.netresearchgate.net

Advanced Structural Characterization and Elucidation of 1 2 Methoxyethyl 3 Phenylurea

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation. For 1-(2-Methoxyethyl)-3-phenylurea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The phenyl protons would typically appear in the aromatic region (δ 7.0-7.5 ppm). The protons of the ethyl bridge would exhibit characteristic splitting patterns, with the methylene (B1212753) group adjacent to the nitrogen appearing as a triplet and the methylene group adjacent to the methoxy (B1213986) group also as a triplet. The methoxy group would present as a sharp singlet. The two N-H protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing a signal for each unique carbon atom. The carbonyl carbon of the urea (B33335) functional group would be expected to have a characteristic downfield shift. Aromatic carbons would resonate in the typical range, with the carbon attached to the nitrogen appearing at a different shift compared to the others. The aliphatic carbons of the methoxyethyl group would be found in the upfield region of the spectrum.

Representative NMR Data (in CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C=O - ~155.0
Aromatic C-N - ~138.0
Aromatic C ~7.0-7.5 ~118.0-129.0
N-H (phenyl) ~8.0 (br s) -
N-H (ethyl) ~6.0 (br t) -
N-CH₂ ~3.5 (t) ~39.0
O-CH₂ ~3.6 (t) ~70.0

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule. guidechem.comsigmaaldrich.comsigmaaldrich.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the N-H and C=O bonds of the urea linkage. The N-H stretching vibrations would appear as a broad band in the region of 3300-3400 cm⁻¹. The C=O (Amide I) stretching vibration would be observed as a very strong and sharp peak around 1630-1660 cm⁻¹. Other significant peaks would include the C-N stretching and N-H bending (Amide II) bands, C-O-C stretching of the ether, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. guidechem.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar C=O and N-H groups would give strong IR signals, the non-polar aromatic ring stretching vibrations would be more prominent in the Raman spectrum. The symmetric stretching of the phenyl ring would be expected to produce a strong Raman band. guidechem.com

Representative Vibrational Spectroscopy Data

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch 3300-3400 (broad) 3300-3400 (weak)
Aromatic C-H Stretch 3000-3100 3000-3100
Aliphatic C-H Stretch 2850-3000 2850-3000
C=O Stretch (Amide I) 1630-1660 (strong) 1630-1660 (moderate)
N-H Bend (Amide II) 1550-1580 Weak
Aromatic C=C Stretch 1450-1600 1450-1600 (strong)

Mass Spectrometry in Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₄N₂O₂), the molecular weight is 194.23 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 194. The fragmentation would likely proceed via cleavage of the bonds adjacent to the urea group. Key fragments would include the phenyl isocyanate radical cation (m/z = 119) and fragments corresponding to the methoxyethyl amine portion of the molecule.

Plausible Mass Spectrometry Fragmentation

m/z Proposed Fragment Identity
194 [M]⁺ (Molecular Ion)
119 [C₆H₅NCO]⁺
93 [C₆H₅NH₂]⁺
77 [C₆H₅]⁺
75 [HNCH₂CH₂OCH₃]⁺

X-ray Crystallography of this compound

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

Single Crystal X-ray Diffraction Studies

To perform this analysis, a single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern would be collected and analyzed to solve the crystal structure. This would determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the atomic coordinates of all atoms in the molecule. It is common for such compounds to crystallize in centrosymmetric space groups like monoclinic P2₁/c.

Hypothetical Crystallographic Data

Parameter Plausible Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-12
b (Å) ~5-7
c (Å) ~18-20
β (°) ~95-105
Volume (ų) ~1100-1300

Molecular Conformation and Crystal Packing Analysis

The results from X-ray diffraction would allow for a detailed analysis of the molecule's conformation. The urea functional group is expected to be nearly planar. The analysis would reveal the torsion angles between the phenyl ring and the urea plane, and the conformation of the flexible methoxyethyl side chain.

Hydrogen Bonding Networks in the Solid State

The molecular structure of this compound features key functional groups that are prime candidates for forming robust hydrogen bonding networks in the solid state. These are the N-H groups of the urea moiety, which act as hydrogen bond donors, and the carbonyl oxygen (C=O) of the urea, as well as the ether oxygen of the methoxyethyl group, which serve as potential hydrogen bond acceptors. The interplay of these groups dictates the supramolecular assembly of the molecules in the crystal lattice.

In many structurally related phenylurea compounds, the primary and most predictable hydrogen bond is the N-H···O=C interaction. This bond is a cornerstone of the supramolecular structure of ureas, often leading to the formation of well-defined one-dimensional chains or centrosymmetric dimers.

Putative Hydrogen Bonding Interactions:

Based on the analysis of similar structures, the following hydrogen bonds are anticipated to be key features in the solid-state packing of this compound:

N-H···O=C Interactions: The two N-H groups of the urea linkage are expected to form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules. This interaction is fundamental to the formation of extended structures in urea derivatives. For instance, in the crystal structure of the related compound 1-(2-amino-phenyl)-3-phenyl-urea, molecules are linked by N-H···O hydrogen bonds involving the central urea unit, which results in the formation of chains. researchgate.net Similarly, studies on 1-{(E)-[(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]amino}-3-phenylurea show that amide-N—H⋯O(carbonyl) hydrogen bonds are crucial in forming dimeric aggregates.

Potential for N-H···O (ether) Interactions: The presence of the methoxyethyl group introduces an additional potential hydrogen bond acceptor—the ether oxygen. It is conceivable that one of the N-H donors could engage in hydrogen bonding with this ether oxygen, either as the primary interaction or as part of a more complex, bifurcated hydrogen bond. The relative basicity and steric accessibility of the carbonyl and ether oxygens would influence the prevalence of this interaction.

Hypothetical Supramolecular Motifs:

The combination of these hydrogen bonds could give rise to several common supramolecular patterns observed in urea derivatives:

Linear Chains: Molecules could be linked head-to-tail via N-H···O=C bonds, forming infinite one-dimensional chains.

Dimeric Structures: Centrosymmetric pairs of molecules could be held together by a pair of N-H···O=C hydrogen bonds, forming a ring-like dimer. These dimers can then be further interconnected into larger assemblies.

Layered or 3D Networks: If the second N-H group and the ether oxygen are involved in intermolecular bonding, more complex two-dimensional sheets or three-dimensional networks could arise.

To illustrate the type of data required for a complete analysis, a hypothetical data table is presented below. The values in this table are purely illustrative and are based on typical hydrogen bond geometries found in related crystal structures.

Interactive Data Table: Illustrative Hydrogen Bond Geometry

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1H1O1 (carbonyl)0.862.052.90170
N2H2O1 (carbonyl)0.862.102.95168
N2H2O2 (ether)0.862.203.00155

Note: The data in this table is hypothetical and serves only to demonstrate the format of crystallographic data for hydrogen bonds. Actual values for this compound would need to be determined experimentally.

A definitive characterization of the hydrogen bonding network within solid-state this compound awaits detailed single-crystal X-ray diffraction analysis. Such an analysis would provide the precise geometric data necessary to fully describe the intricate and influential supramolecular architecture.

Theoretical and Computational Chemistry of 1 2 Methoxyethyl 3 Phenylurea

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2-Methoxyethyl)-3-phenylurea, providing a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For phenylurea derivatives, DFT calculations, often using functionals like B3LYP, are instrumental in determining molecular structure and chemical bonding properties. researchgate.netshd-pub.org.rs Studies on similar phenylurea herbicides reveal that the interaction energy between different fragments of the molecule can be calculated, highlighting the nature of the chemical bonds. shd-pub.org.rs For instance, the total bond energy between a dimethylurea fragment and a benzene (B151609) ring in related compounds has been found to be in the range of -1180.01 to -1225.33 kJ mol⁻¹, with electrostatic interactions being the major contributor. shd-pub.org.rs

DFT can also be used to analyze the distribution of electron density and Mulliken atomic charges, which provides insights into the reactivity and intermolecular interactions of the molecule. researchgate.net In a study on phenylurea herbicides, the carbon atoms of the ring were found to have higher negative charges than the nitrogen atoms. researchgate.net Such calculations for this compound would likely reveal a significant degree of electronic delocalization within the phenylurea moiety, influencing its chemical behavior. shd-pub.org.rs

Table 1: Representative DFT Functionals and Basis Sets for Phenylurea Derivatives

FunctionalBasis SetApplicationReference
B3LYPDZVP2Conformational analysis nih.gov
B3LYP6-31+GConformational analysis
CAM-B3LYPdef2-TZVPDStructural analysis in solution digitellinc.com
B3LYP6-31GInclusion complex studies scialert.net

This table is illustrative and based on methods used for related phenylurea compounds.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for calculating molecular properties. numberanalytics.com Methods like Møller-Plesset perturbation theory (MP2) are particularly useful for conformational analysis and determining the relative energies of different isomers. nih.gov For phenylurea, MP2 calculations with the aug-cc-pVDZ basis set have been used to identify the lowest energy conformers. nih.gov A study on phenylurea and 1,3-diphenylurea (B7728601) showed that at the MP2/6-311++G** level of theory, the cis and trans conformers have very similar energies. These methods can provide a benchmark for less computationally expensive methods and are crucial for obtaining accurate predictions of molecular geometries and interaction energies. nih.govhu-berlin.de

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them.

Studies on similar alkyl- and phenyl-substituted ureas using methods like B3LYP/DZVP2 and MP2/aug-cc-pVDZ have revealed the existence of cis and trans isomers. nih.gov For phenylurea itself, the lowest energy form at the MP2 level is a trans isomer with a syn geometry. nih.gov The rotational barriers around the C(sp²)-N bond in alkylureas and phenylurea are reported to be between 8.6 and 9.4 kcal/mol. nih.gov

For this compound, the key rotational barriers would be around the N-C(phenyl) bond and the bonds within the methoxyethyl chain. The potential energy surface (PES) for rotation around these bonds would likely reveal several low-energy conformers. The presence of the methoxyethyl group could lead to intramolecular hydrogen bonding between the ether oxygen and the urea (B33335) N-H group, which would influence the conformational preferences. Spectroscopic and computational studies on phenylurea have identified weak intramolecular hydrogen bonding between the amide group and the aromatic ring (N-H···π) in the cis conformer and between the ortho C-H and the carbonyl oxygen (C-H···O=C) in the trans conformer.

Table 2: Calculated Rotational Barriers for Phenyl-Substituted Ureas

CompoundRotational Barrier (kcal/mol)MethodReference
Phenylurea2.4MP2 nih.gov
Methylurea0.9MP2 nih.gov
Ethylurea6.2MP2 nih.gov

This data for related compounds suggests that the rotational barrier for the phenyl group in this compound would be similarly low.

Molecular Docking and Interaction Modeling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aip.orgnih.gov While no specific docking studies for this compound were found, research on other urea derivatives provides a framework for how such studies would be conducted. nih.govaip.orgmdpi.com

In a typical molecular docking study, the 3D structure of this compound would be docked into the active site of a target protein. The scoring functions used in docking programs estimate the binding affinity, which can be correlated with biological activity. nih.gov For example, studies on urea derivatives as antimicrobial agents have used molecular docking to understand their interaction with enzymes like DNA gyrase. aip.org The results of such studies often highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com For this compound, the urea moiety would be expected to act as both a hydrogen bond donor and acceptor, while the phenyl group could engage in π-stacking or hydrophobic interactions.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the characterization of new compounds and the interpretation of experimental spectra.

For vibrational spectroscopy (Infrared and Raman), DFT calculations can predict the frequencies and intensities of the vibrational modes. nih.gov For urea derivatives, the characteristic N-H and C=O stretching frequencies are readily identifiable. nih.gov For instance, the IR spectra of a series of urea derivatives showed N-H stretching bands in the range of 3264–3374 cm⁻¹ and C=O stretching bands between 1648–1626 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical calculations. researchgate.net The 13C NMR spectra of urea derivatives typically show a characteristic signal for the urea carbonyl carbon between 153.5 and 157.5 ppm. nih.gov For this compound, computational predictions of ¹H and ¹³C NMR spectra would be valuable for confirming its structure.

Chemical Reactivity and Derivatization Strategies for 1 2 Methoxyethyl 3 Phenylurea

Investigation of the Reactivity Profile of the Urea (B33335) Moiety

The urea linkage (-NH-CO-NH-) is a cornerstone of the chemical reactivity of 1-(2-Methoxyethyl)-3-phenylurea. This functional group can participate in a variety of chemical transformations.

One common reaction involves the N-acylation of the urea nitrogens. For instance, treatment with acyl chlorides or anhydrides can introduce an acyl group, forming N-acylureas. A similar reaction involves chloroacetyl chloride, which can be used to introduce a chloroacetyl group onto the urea nitrogen, a step often employed in the synthesis of more complex derivatives. iglobaljournal.com

The urea moiety can also undergo reactions with other electrophiles. For example, it can react with isocyanates to form biuret-like structures. The nitrogen atoms of the urea can also be involved in cyclization reactions, leading to the formation of various heterocyclic compounds, depending on the nature of the reacting partner.

Furthermore, the urea functionality can be cleaved under certain conditions, such as strong acidic or basic hydrolysis, to yield the corresponding amine (2-methoxyethylamine) and phenyl isocyanate or aniline (B41778), depending on the reaction pathway. This reactivity is fundamental to its role as a potential synthetic precursor. A non-phosgene process for synthesizing methyl N-phenyl carbamate (B1207046) involves the reaction of phenylurea with methanol (B129727), highlighting the reactivity of the urea group. researchgate.net

Functionalization and Derivatization at Aromatic and Alkyl Substituents

The phenyl ring and the 2-methoxyethyl chain of this compound provide additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

Aromatic Ring Functionalization:

The phenyl group is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the urea substituent, various functional groups can be introduced onto the ring. Common transformations include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the phenyl ring.

Nitration: Introduction of a nitro group (-NO2), which can subsequently be reduced to an amino group (-NH2), providing a handle for further derivatization.

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

These modifications can significantly impact the electronic properties and steric profile of the molecule.

Alkyl Chain Derivatization:

The 2-methoxyethyl substituent also offers possibilities for derivatization, although it is generally less reactive than the aromatic ring. The ether linkage can be cleaved under harsh conditions, but more subtle modifications are also possible. For example, the terminal methyl group of the methoxy (B1213986) moiety could potentially be functionalized through radical reactions, though this is less common.

A more synthetically viable approach is to start from precursors with different alkyl chains to generate homologues of this compound. For example, using different amino alcohols in the initial synthesis can lead to a variety of alkoxyethyl substituents.

Synthesis of Analogues and Homologues of this compound for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and homologues is a critical component of medicinal chemistry and drug discovery, as it allows for the systematic exploration of the structure-activity relationship (SAR). By modifying specific parts of the this compound molecule, researchers can identify which structural features are essential for its biological activity.

A general synthetic route to phenylurea derivatives involves the reaction of an appropriately substituted aniline with an isocyanate. iglobaljournal.comulaval.ca To synthesize analogues of this compound, one could vary either the aniline or the isocyanate component.

Variation Reactants Resulting Analogue/Homologue Purpose of Modification
Aromatic Ring SubstitutionSubstituted anilines + 2-methoxyethyl isocyanateAnalogues with substituents on the phenyl ringTo probe the electronic and steric requirements for activity at the aromatic portion.
Alkyl Chain ModificationPhenyl isocyanate + substituted amino ethersHomologues with different alkoxyethyl chainsTo investigate the influence of the length and nature of the alkyl chain on biological activity.
Urea Moiety AlterationSubstituted phenyl isocyanates + substituted amino ethersAnalogues with modifications to the core urea structureTo understand the importance of the urea linkage and its immediate chemical environment.

Systematic modifications based on this strategy have been employed in the development of various biologically active phenylurea compounds. For instance, studies on phenylurea derivatives as neuropeptide Y5 receptor antagonists involved extensive modifications of the phenyl and urea portions to optimize potency. nih.gov Similarly, the synthesis of novel 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives has been explored for their potential anti-nociceptive activity. nih.gov

Role of this compound as a Synthetic Precursor

Beyond its own potential biological activities, this compound can serve as a valuable starting material or intermediate in the synthesis of more complex molecules. Its inherent reactivity allows it to be a building block for various chemical scaffolds.

For example, the urea functionality can be a precursor to other functional groups. As mentioned, hydrolysis can yield 2-methoxyethylamine (B85606) and aniline, which are themselves versatile synthetic intermediates.

Furthermore, the entire this compound molecule can be incorporated into larger structures. For instance, the nitrogen atoms of the urea can participate in condensation reactions with bifunctional reagents to form heterocyclic systems. The phenyl ring can also be used as a scaffold upon which to build more elaborate molecular architectures.

The synthesis of various phenylurea-containing compounds for diverse applications, such as herbicides and therapeutic agents, often starts from simpler phenylurea precursors. cumhuriyet.edu.trgoogle.com The principles used in these syntheses can be applied to this compound, highlighting its potential as a versatile synthetic precursor.

Mechanistic Investigations of 1 2 Methoxyethyl 3 Phenylurea in Biological Systems Non Clinical Focus

Target Identification and Interaction Studies at the Molecular Level (e.g., Enzyme Binding, Receptor Affinity)

Currently, there is a notable lack of publicly available scientific literature detailing specific molecular target identification for 1-(2-methoxyethyl)-3-phenylurea. Comprehensive studies on its binding to specific enzymes or affinity for receptors have not been reported. While the broader class of phenylurea derivatives has been extensively studied for its interactions with various biological targets, the unique structural contributions of the 2-methoxyethyl group in this particular compound remain uncharacterized in terms of specific molecular interactions.

In Vitro Cellular Pathway Modulation Investigations

Similarly, investigations into the modulation of in vitro cellular pathways by this compound are not documented in the current body of scientific research. There are no available reports on its effects on specific signaling cascades, metabolic pathways, or other cellular processes.

Biochemical Characterization of Molecular Mechanisms

The biochemical characterization of the molecular mechanisms of action for this compound has not been elucidated in published research. The specific biochemical events that this compound may trigger within a biological system are therefore unknown.

Comparative Analysis with Other Biologically Active Phenylurea Derivatives (Focus on Structure-Mechanism)

While specific mechanistic data for this compound is not available, a comparative analysis with other biologically active phenylurea derivatives can provide insights into its potential mechanisms of action based on structural similarities and differences. The phenylurea scaffold is a versatile pharmacophore, and slight modifications to its structure can lead to significant changes in biological activity.

Phenylurea derivatives are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors, receptor antagonists, and herbicides. nih.govnih.govnih.govnih.gov The mechanism of action is often dictated by the nature of the substituents on the urea (B33335) nitrogens.

One prominent class of phenylurea derivatives acts as enzyme inhibitors . For instance, some have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism. nih.gov In these cases, the phenylurea moiety often participates in hydrogen bonding interactions with the enzyme's active site. nih.gov Another example is the inhibition of the neuropeptide Y5 (NPY5) receptor, where trisubstituted phenylurea derivatives have shown potent antagonist activity. nih.gov The substituents on the phenyl ring and the urea nitrogen are critical for optimizing potency and selectivity for these targets. nih.gov

Other phenylurea derivatives have been developed as antineoplastic agents . nih.govnih.gov Some of these compounds are known to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov The nature of the substituents on the phenyl ring can influence the potency of these effects. nih.gov

In the context of herbicides, phenylurea compounds are known to inhibit photosynthesis by blocking the electron transport chain in photosystem II. This activity is also highly dependent on the specific substitution pattern on the phenyl ring.

The structure of this compound features a methoxyethyl group at the N1 position and a phenyl group at the N3 position. The presence and nature of the substituent on the phenyl ring, as well as the group attached to the other nitrogen of the urea, are critical determinants of the biological activity of phenylurea derivatives. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 inhibitors, the presence of electron-withdrawing or donating substituents on the phenyl ring significantly impacted their activity.

A comparative look at structurally similar compounds reveals the importance of the substituents. For instance, replacing a hydroxyl group with a methoxy (B1213986) group in some 1-(2-chloroethyl)-3-phenylurea (B11988692) derivatives confirmed the importance of the chain length and substituent type for their biological activity. nih.gov Similarly, in a study of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles, small polar substituents on the phenyl ring led to preferential binding to nicotinic receptors, whereas large hydrophobic substituents favored muscarinic receptors.

Given the structural features of this compound, it is plausible that its biological activity, if any, would be mediated by mechanisms similar to those of other phenylureas. The methoxyethyl group could influence its solubility, membrane permeability, and interactions with target proteins. The unsubstituted phenyl ring might engage in hydrophobic or pi-stacking interactions within a binding pocket. However, without direct experimental evidence, any proposed mechanism remains speculative.

Below is a table summarizing the biological activities of some representative phenylurea derivatives, highlighting the diversity of mechanisms within this chemical class.

Compound ClassExample Compound(s)Biological Target/MechanismReference(s)
IDO1 InhibitorsPhenylurea derivatives (e.g., i12, i23, i24)Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov
NPY5 Receptor Antagonists1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)ureaAntagonism of Neuropeptide Y5 (NPY5) receptor nih.gov
Antineoplastic Agents1-(2-Chloroethyl)-3-phenylurea (CEU) derivativesAlkylation of β-tubulin, cell cycle arrest nih.gov
HerbicidesDiuron, LinuronInhibition of Photosystem II nih.gov

Applications in Materials Science and Coordination Chemistry of 1 2 Methoxyethyl 3 Phenylurea

Exploration as a Ligand in Metal Complexation

The urea (B33335) functional group within 1-(2-Methoxyethyl)-3-phenylurea presents intriguing possibilities for its use as a ligand in coordination chemistry. The carbonyl oxygen atom of the urea moiety is a primary site for coordination to metal ions, acting as a Lewis base. Furthermore, the nitrogen atoms of the urea group can also participate in bonding, leading to various coordination modes.

While extensive research on the specific metal complexes of this compound is still in its early stages, the behavior of analogous N,N'-disubstituted ureas and thioureas provides a strong indication of its potential. rsc.org In these related compounds, the urea or thiourea (B124793) group can act as a monodentate ligand through the carbonyl oxygen or thionyl sulfur, or as a bidentate ligand, bridging two metal centers. The nature of the metal ion, its oxidation state, and the reaction conditions are crucial factors that determine the final structure of the complex. researchgate.net

The presence of the methoxyethyl group in this compound introduces an additional potential coordination site through the ether oxygen. This could allow the molecule to act as a chelating ligand, binding to a single metal center through both the carbonyl oxygen and the ether oxygen, thereby forming a stable five-membered ring. This chelation effect would enhance the stability of the resulting metal complex. The interplay between the hard oxygen donor of the carbonyl and the softer ether oxygen donor could lead to selective complexation of different metal ions.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Metal Ions
MonodentateCarbonyl OxygenTransition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺)
Bidentate (Bridging)Carbonyl Oxygen, NitrogenLanthanides, Transition metals
Bidentate (Chelating)Carbonyl Oxygen, Ether OxygenAlkali metals, Alkaline earth metals, Transition metals

Incorporation into Polymeric Materials and Supramolecular Assemblies

The structural characteristics of this compound make it a promising candidate for incorporation into polymeric materials and the formation of supramolecular assemblies. The urea group is well-known for its ability to form strong and directional hydrogen bonds, which can significantly influence the properties of polymers. nih.gov

Theoretically, this compound could be integrated into polymer chains in several ways. For instance, it could be used as a chain extender or a functional monomer in the synthesis of polyureas or poly(urea-urethanes). researchgate.netresearchgate.net Polyureas, formed from the reaction of isocyanates with amines, are known for their high tensile strength, durability, and excellent thermal stability, properties that are largely attributed to the extensive hydrogen bonding between the urea linkages. nih.govmdpi.com The incorporation of the methoxyethyl side chain could introduce flexibility and modify the solubility of the resulting polymer.

Role in Crystal Engineering and Co-crystallization Studies

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. rsc.org The predictable and robust nature of the hydrogen bonds formed by the urea group makes phenylurea derivatives excellent building blocks, or "synthons," in this field. rsc.orgresearchgate.net

The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This donor-acceptor pattern typically leads to the formation of one-dimensional hydrogen-bonded chains or centrosymmetric dimers in the solid state. hhu.de The specific arrangement is influenced by the nature of the substituents on the urea nitrogen atoms. In this compound, the phenyl group can engage in π-π stacking interactions, further directing the crystal packing. researchgate.net The flexible methoxyethyl chain can adopt various conformations, potentially leading to polymorphism—the existence of different crystal structures of the same compound.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area where this compound could be valuable. researchgate.net By co-crystallizing with other molecules that have complementary hydrogen-bonding sites, it is possible to create new crystalline materials with tailored properties. For example, co-crystallization with carboxylic acids or other hydrogen bond donors/acceptors could lead to the formation of supramolecular heterosynthons, which are predictable patterns of intermolecular interactions. nih.gov The ability to fine-tune these interactions is critical for applications in pharmaceuticals and materials science.

Table 2: Common Hydrogen-Bonding Motifs in Phenylurea Derivatives

MotifDescriptionKey Interactions
α-Tape (Chain)A linear chain of molecules linked by N-H···O=C hydrogen bonds.N-H···O
Centrosymmetric DimerTwo molecules linked by a pair of N-H···O=C hydrogen bonds, forming a ring.N-H···O
Layered StructuresChains or dimers further organized into layers, often stabilized by weaker interactions.van der Waals, π-π stacking

Advanced Analytical Methodologies for Detection and Quantification of 1 2 Methoxyethyl 3 Phenylurea

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are central to the analysis of 1-(2-Methoxyethyl)-3-phenylurea, providing powerful tools for its separation from impurities and complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of phenylurea compounds due to their polarity and thermal lability, which can make GC analysis challenging. newpaltz.k12.ny.us The development of a robust HPLC method is a critical step to ensure accurate and reliable quantification of this compound.

A typical HPLC method for phenylurea compounds involves a reversed-phase stationary phase, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is commonly achieved using an ultraviolet (UV) or a diode array detector (DAD), with the wavelength of maximum absorbance for the phenylurea structure being monitored. nih.govresearchgate.net For instance, many phenylurea herbicides are monitored at around 245 nm. nih.gov

Method development involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. These parameters include the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and injection volume.

Table 1: Illustrative HPLC Method Parameters for the Analysis of a Phenylurea Compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
0-10 min: 30:70 to 70:30
10-15 min: 70:30
15-17 min: 70:30 to 30:70
17-20 min: 30:70
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 245 nm
Injection Volume 20 µL

This table presents a hypothetical set of parameters based on common practices for phenylurea analysis.

The performance of the developed HPLC method is then validated according to international guidelines to ensure its suitability for the intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Representative HPLC Method Validation Data for a Phenylurea Compound

ParameterResult
Linearity (R²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98-102%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL

This table provides illustrative validation data to demonstrate the expected performance of a well-developed HPLC method.

Gas Chromatography (GC) Applications

Gas chromatography can also be employed for the analysis of this compound, although it often requires a derivatization step. Phenylurea compounds can be thermally unstable and may degrade in the hot GC injector port. newpaltz.k12.ny.us Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior. research-solution.comsigmaaldrich.com

Common derivatization reagents for phenylureas include silylating agents (e.g., BSTFA) or acylating agents. research-solution.com The choice of reagent depends on the specific compound and the desired derivative properties. sigmaaldrich.com Following derivatization, the sample is injected into the GC, where it is separated on a capillary column and detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS).

While direct GC analysis of some phenylureas without derivatization has been reported, it requires careful optimization of injection parameters to minimize thermal degradation. researchgate.netuniupo.it

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like this compound. The urea (B33335) and phenyl groups in the molecule can undergo oxidation at an electrode surface, providing a measurable electrical signal that is proportional to the compound's concentration.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly used to study the electrochemical behavior of phenylurea compounds. nih.gov These studies can help in determining the oxidation potential and developing a quantitative analytical method. The electrochemical oxidation of phenylurea herbicides has been shown to be influenced by the substituents on the phenyl ring and the urea moiety. nih.gov

For quantitative analysis, techniques like square-wave voltammetry (SWV) can offer high sensitivity and low detection limits. nih.gov The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material (e.g., glassy carbon, boron-doped diamond) and the optimization of experimental parameters such as the supporting electrolyte pH and the voltammetric waveform. mdpi.comresearchgate.net

Table 3: Potential Electrochemical Detection Parameters for a Phenylurea Compound

ParameterCondition
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Technique Square-Wave Voltammetry
Potential Range 0.0 to +1.5 V
Frequency 25 Hz
Amplitude 25 mV

This table outlines potential parameters for the electrochemical detection of a phenylurea compound based on general electrochemical principles.

Development of Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis

For the analysis of this compound at very low concentrations (trace analysis), hyphenated techniques that couple the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of phenylurea compounds in complex matrices. nih.govresearchgate.netnih.gov The LC system separates the target analyte from other components in the sample, and the mass spectrometer provides detection and structural information. Electrospray ionization (ESI) is a common ionization source used for phenylurea analysis in LC-MS. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly effective technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.netnih.gov As mentioned earlier, analysis of phenylureas by GC-MS often requires derivatization. researchgate.netresearchgate.net The mass spectrometer provides a fragmentation pattern, or "mass spectrum," that is unique to the compound, allowing for its unambiguous identification. nih.govmiamioh.edu The use of high-resolution mass spectrometry (HRMS) can provide even greater confidence in the identification of unknown impurities or degradation products.

The development of these hyphenated methods involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity, selectivity, and accuracy for the trace analysis of this compound.

Table 4: Comparison of Hyphenated Techniques for Trace Analysis

TechniqueAdvantagesConsiderations
LC-MS - Suitable for polar and thermally labile compounds- High sensitivity and selectivity, especially with MS/MS- Minimal sample preparation in some cases- Matrix effects can suppress or enhance ionization- Higher instrument cost compared to GC-FID
GC-MS - High chromatographic resolution- Provides detailed structural information from fragmentation patterns- Well-established libraries for compound identification- May require derivatization for polar or thermally labile compounds- Not suitable for non-volatile compounds

Future Directions and Emerging Research Avenues for 1 2 Methoxyethyl 3 Phenylurea

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 1-(2-Methoxyethyl)-3-phenylurea will likely be driven by the dual goals of efficiency and environmental stewardship. Current synthetic approaches to phenylureas often involve the reaction of an isocyanate with an amine. However, emerging research points toward more sustainable and atom-economical alternatives.

Green Chemistry Approaches: Future synthetic strategies are expected to pivot towards greener methodologies. This includes the exploration of catalyst-free and solvent-free reactions, such as the direct reaction of primary aliphatic amines with carbon dioxide under controlled temperature and pressure. sigmaaldrich.com Another promising avenue is the use of less toxic reagents, moving away from phosgene (B1210022) and isocyanates towards alternatives like methanol (B129727) in catalytic dehydrogenative coupling processes. nih.gov Manganese-catalyzed reactions, for instance, offer a pathway to urea (B33335) derivatives with hydrogen gas as the only byproduct, representing a highly atom-economic process. nih.gov

Catalytic Innovations: The development of novel catalytic systems is a key area of future research. Ruthenium pincer complexes have already demonstrated efficacy in the direct synthesis of ureas from methanol and amines without the need for additives. google.com Research into similar catalytic systems could yield highly efficient and selective methods for the production of this compound.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyKey AdvantagesPotential for this compound
Conventional Synthesis Established and well-understood reaction mechanisms.Provides a reliable baseline for yield and purity comparison.
Green Urea Synthesis Reduced environmental impact, utilization of CO2. epa.govulaval.caCould offer a sustainable large-scale production route.
Catalyst-Free Synthesis Avoids catalyst-related costs and contamination. sigmaaldrich.comSimplifies purification and reduces environmental footprint.
Manganese-Catalyzed Dehydrogenative Coupling High atom economy, use of less toxic reagents. nih.govA promising green alternative to traditional methods.
Ruthenium-Pincer Complex Catalysis High efficiency, direct synthesis from alcohols and amines. google.comCould enable a streamlined, one-pot synthesis.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful toolkit for accelerating research into this compound by predicting its properties and interactions. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the molecule's behavior.

Structure and Conformation: Computational studies, like those performed on other phenylurea compounds, can elucidate the conformational preferences of this compound. nih.gov Understanding the stable conformers is crucial as it dictates how the molecule interacts with biological targets. Quantum chemistry techniques, such as the B3LYP and CAM-B3LYP functionals, can be employed to model the structure in both gas and solution phases. chemicalregister.com

Predicting Biological Activity: Molecular docking and quantitative structure-activity relationship (QSAR) studies will be instrumental in identifying potential biological targets for this compound. cumhuriyet.edu.tr For example, by creating computational models of the compound and docking it into the active sites of various enzymes, researchers can prioritize experimental studies. This approach has been successfully used to identify phenylurea derivatives as inhibitors of Penicillin-Binding Protein 4 (PBP4) and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govcumhuriyet.edu.tr

Table 2: Computational Techniques and Their Applications

Computational TechniqueApplication in this compound Research
Density Functional Theory (DFT) Predicting molecular geometry, electronic properties, and reactivity.
Molecular Docking Simulating the binding of the compound to biological targets like enzymes and receptors. cumhuriyet.edu.tr
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate chemical structure with biological activity.
Fewest-Switches Surface Hopping (FSSH) Determining non-adiabatic dynamics and excited state lifetimes to predict photochemical behavior. chemicalregister.com

Innovative Applications in Diverse Scientific Domains

While the specific applications of this compound are yet to be fully explored, research on analogous compounds suggests several promising avenues in medicine and materials science.

Antineoplastic Agents: A closely related compound, 1-(2-chloroethyl)-3-(3-(2-methoxyethyl)phenyl)urea, has been synthesized and investigated for its potential as an anticancer agent. ulaval.ca These N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have been shown to act as antimicrotubule agents that covalently bind to β-tubulin, leading to cell cycle arrest and exhibiting potent antineoplastic activity. ulaval.ca Future research could investigate whether this compound shares this mechanism and possesses similar anticancer properties.

Immunotherapy: Phenylurea derivatives have been designed and synthesized as potent inhibitors of IDO1, a key target in cancer immunotherapy. nih.gov By inhibiting IDO1, these compounds can prevent the degradation of tryptophan and mitigate local immunosuppressive effects, potentially enhancing the body's anti-tumor response. nih.gov Investigating the IDO1 inhibitory activity of this compound is a logical next step.

Antimicrobial Agents: The phenylurea scaffold is present in compounds that exhibit antimicrobial properties. For instance, some derivatives have been shown to be active against various microorganisms. cumhuriyet.edu.tr Furthermore, their ability to inhibit proteins like PBP4 in methicillin-resistant Staphylococcus aureus (MRSA) suggests a potential role in combating antibiotic resistance. cumhuriyet.edu.tr

Synergistic Research with Related Chemical Classes

The future therapeutic potential of this compound may be significantly enhanced through synergistic research, combining it with other agents to achieve a more potent effect.

Combination Cancer Therapy: If this compound is found to be an effective antimicrotubule agent, it could be used in combination with other classes of chemotherapeutic drugs. For example, combining a tubulin inhibitor with a DNA-damaging agent could provide a multi-pronged attack on cancer cells. Similarly, as a potential IDO1 inhibitor, it could be used alongside checkpoint inhibitors to further boost the immune response against tumors.

Combating Drug Resistance: In the context of infectious diseases, if the compound shows activity against targets like PBP4, it could be co-administered with β-lactam antibiotics to resensitize resistant bacterial strains. cumhuriyet.edu.tr This synergistic approach is a critical strategy in the ongoing fight against antimicrobial resistance.

The exploration of this compound is still in its early days. However, by leveraging advances in sustainable synthesis, predictive computational modeling, and by exploring its potential in diverse applications, both alone and in synergy with other compounds, the scientific community can unlock the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methoxyethyl)-3-phenylurea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or urea-forming reactions. Key variables include temperature (50–80°C for amine-aryl isocyanate coupling), solvent polarity (e.g., THF or DMF), and stoichiometric ratios. For example, excess phenyl isocyanate may improve urea bond formation, but side reactions (e.g., oligomerization) require monitoring via TLC or HPLC . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound ≥95% purity.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR should show peaks for the methoxy group (δ 3.2–3.4 ppm), phenyl protons (δ 7.2–7.5 ppm), and urea NH protons (δ 5.8–6.2 ppm, broad). 13^{13}C NMR confirms the carbonyl carbon (δ 155–160 ppm) .
  • FT-IR : Urea C=O stretch (~1640–1680 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : ESI-MS should match the molecular ion [M+H]+^+ at m/z 209.1 (calculated for C10_{10}H14_{14}N2_2O2_2).

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–230 nm) provides reliable quantification. For trace analysis, LC-MS/MS in MRM mode enhances sensitivity. Validate methods using spiked recovery experiments (≥80% recovery) and calibration curves (R2^2 ≥ 0.995) .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?

  • Methodological Answer : A 23^3 factorial design evaluates temperature (50°C vs. 80°C), solvent (THF vs. DMF), and catalyst (presence/absence of DBU). Response variables include yield and purity. ANOVA identifies significant factors; e.g., solvent polarity may dominate yield (p < 0.05). Interaction plots reveal non-linear effects, guiding process optimization .

Q. What strategies resolve contradictions in reported bioactivity data for urea derivatives like this compound?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Perform orthogonal bioassays (e.g., enzyme inhibition + cell viability) to cross-validate results. Compare batches via HPLC-UV purity checks and control for solvent effects (e.g., DMSO cytotoxicity). Meta-analysis of literature data under standardized conditions (IC50_{50}, dose-response curves) clarifies structure-activity trends .

Q. How does the methoxyethyl substituent influence the solubility and stability of this compound in physiological buffers?

  • Methodological Answer : The methoxy group enhances hydrophilicity (logP ~1.2 vs. ~2.5 for unsubstituted phenylurea). Assess solubility via shake-flask method in PBS (pH 7.4) and simulate stability under physiological conditions (37°C, 1 week) using HPLC-UV. Compare degradation products (e.g., hydrolysis to aniline derivatives) with reference standards .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., urease) using force fields (AMBER/CHARMM) to identify key hydrogen bonds and hydrophobic interactions.
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyethyl) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Q. How to design a study linking this compound’s physicochemical properties to its pharmacokinetic behavior?

  • Methodological Answer : Use in silico tools (e.g., SwissADME) to predict absorption (Caco-2 permeability), distribution (volume of distribution), and metabolism (CYP450 interactions). Validate predictions with in vitro assays:

  • Caco-2 Monolayers : Measure apparent permeability (Papp_{app}) to assess intestinal absorption.
  • Microsomal Stability : Incubate with liver microsomes to quantify metabolic half-life .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS/CLP regulations (EC 1272/08):

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-approved goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-3-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.